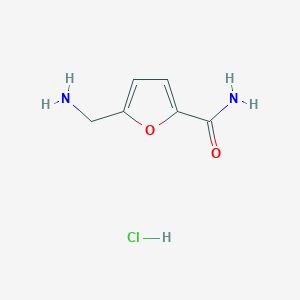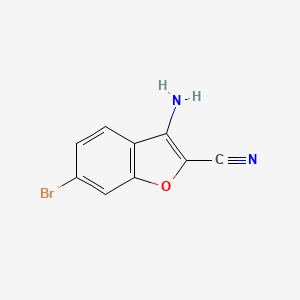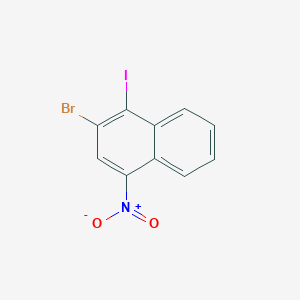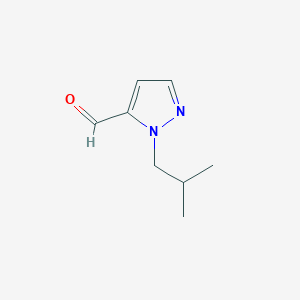![molecular formula C37H35N3O2 B1377978 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine CAS No. 1450841-25-4](/img/structure/B1377978.png)
2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine
Descripción general
Descripción
“2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine”, also known as ‘Bispox’, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications . It appears as a white to light yellow powder or crystal .
Synthesis Analysis
The synthesis of this compound involves the use of Bis(oxazolidine)pyridine ligand (B4227, 0.0165 mmol) and Cu(OAc) 2 (0.015 mmol). These are added to a round flask containing a stir bar under Ar. CH 2 Cl 2 (1 mL) is added to the flask and the mixture is stirred over 12 hours .Molecular Structure Analysis
The molecular formula of this compound is C37H35N3O2 and it has a molecular weight of 553.71 .Chemical Reactions Analysis
This compound is utilized for the Asymmetric [3+2] Cycloaddition .Physical And Chemical Properties Analysis
The compound is solid at 20 degrees Celsius . It has a molecular weight of 553.71 . The elemental analysis shows that it contains 7.00 to 8.00% Nitrogen .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of multidentate ligands and their application in constructing dinuclear copper(II) and iron(III) complexes highlight the intricate methods used to develop complex chemical structures. These ligands, containing triazolyl, phenolate, and pyridinyl groups, demonstrate the chemical versatility and potential of pyridine derivatives in forming metal complexes with distinct geometries and electrochemical properties Xiuli You & Zhenhong Wei, 2014.
Luminescence and Organic Light-Emitting Diodes (OLEDs)
Research into the fluorescence properties of bis(2,4,5-trisubstitutedoxazoles) indicates the potential of pyridine derivatives in organic light-emitting diode (OLED) applications. These compounds exhibit significant emission peaks within the blue light waveband, suggesting their utility as organic light-emitting materials Sha Hong-bin, 2010.
Catalytic Applications
The development of cationic Pd(II) and Ni(II) complexes from a 2,6-bis-(methylphospholyl)pyridine ligand showcases the role of pyridine derivatives in catalysis, particularly in the palladium-catalyzed synthesis of arylboronic esters. This underscores the compound's utility in facilitating complex chemical reactions with high efficiency M. Melaimi, Claire Thoumazet, L. Ricard, & P. Floch, 2004.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The formation of luminescent metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine ligands with europium(III) showcases innovative approaches to creating metal-organic frameworks (MOFs) and coordination polymers. These structures exhibit strong red luminescence and self-healing properties, highlighting their potential in materials science and luminescent applications Eoin P McCarney et al., 2015.
Antibacterial Activities
Investigations into the antibacterial activity of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives provide insight into the potential biomedical applications of pyridine derivatives. These studies have identified compounds with significant activity against Escherichia coli and Pseudomonas aeruginosa, indicating their utility in developing new antimicrobial agents Haihua Xiao et al., 2014.
Propiedades
IUPAC Name |
(2S,4S)-4-methyl-2-[6-[(2S,4S)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-yl]pyridin-2-yl]-5,5-diphenyl-1,3-oxazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N3O2/c1-26-36(28-16-7-3-8-17-28,29-18-9-4-10-19-29)41-34(38-26)32-24-15-25-33(40-32)35-39-27(2)37(42-35,30-20-11-5-12-21-30)31-22-13-6-14-23-31/h3-27,34-35,38-39H,1-2H3/t26-,27-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXPVLMMPSKAED-AIYQPOGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(N1)C2=NC(=CC=C2)C3NC(C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C)(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(O[C@H](N1)C2=NC(=CC=C2)[C@H]3N[C@H](C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C)(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate](/img/structure/B1377895.png)
![N-({2-benzylbicyclo[2.2.1]heptan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1377897.png)

![6-[2-(Dimethylamino)ethoxy]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1377899.png)

![3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1377902.png)



![2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1377909.png)
![(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine](/img/structure/B1377912.png)



